molecular formula C36H74 B14408799 12,16-Dimethyl-tetratriacontane CAS No. 81469-09-2

12,16-Dimethyl-tetratriacontane

Cat. No.: B14408799
CAS No.: 81469-09-2
M. Wt: 507.0 g/mol
InChI Key: XJPRTPKOMOZZCM-UHFFFAOYSA-N
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Description

12,16-Dimethyltetratriacontane is a branched alkane with a 34-carbon parent chain (tetratriacontane, C₃₄H₇₀) and two methyl groups substituted at positions 12 and 15. Its molecular formula is C₃₆H₇₄, and it has a molecular weight of 506.58 g/mol . The compound belongs to the hydrocarbon class, characterized by saturated carbon-carbon bonds and high hydrophobicity. Branched alkanes like this are of interest due to their unique physical properties, such as reduced melting points compared to linear analogs, which arise from disrupted molecular packing .

Properties

CAS No.

81469-09-2

Molecular Formula

C36H74

Molecular Weight

507.0 g/mol

IUPAC Name

12,16-dimethyltetratriacontane

InChI

InChI=1S/C36H74/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-32-36(4)34-30-33-35(3)31-28-26-24-22-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3

InChI Key

XJPRTPKOMOZZCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,16-Dimethyl-tetratriacontane typically involves the alkylation of a tetratriacontane precursor. One common method is the Friedel-Crafts alkylation, where a tetratriacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of 12,16-Dimethyl-tetratriacontane may involve more scalable processes such as catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. These methods are designed to be cost-effective and efficient, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

12,16-Dimethyl-tetratriacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of various halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.

Major Products

    Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

    Reduction: Further hydrogenation does not significantly alter the structure as it is already saturated.

    Substitution: Halogenated derivatives such as 12,16-dichloro-tetratriacontane or 12,16-dibromo-tetratriacontane.

Scientific Research Applications

12,16-Dimethyl-tetratriacontane has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.

    Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.

    Medicine: Explored for potential therapeutic applications, particularly in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based materials.

Mechanism of Action

The mechanism of action of 12,16-Dimethyl-tetratriacontane in biological systems involves its interaction with lipid membranes, where it can influence membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting the function of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares 12,16-Dimethyltetratriacontane with key analogs based on chain length, substituent positions, and molecular weight:

Compound Name Parent Chain Substituent(s) Molecular Formula Molecular Weight (g/mol)
12,16-Dimethyltetratriacontane C₃₄H₇₀ Methyl at C12, C16 C₃₆H₇₄ 506.58
12,16-Dimethyldotriacontane C₃₂H₆₆ Methyl at C12, C16 C₃₄H₇₀ 478.55
12,16-Dimethyltriacontane C₃₀H₆₂ Methyl at C12, C16 C₃₂H₆₆ 450.52
12-Methyldotriacontane C₃₂H₆₆ Methyl at C12 C₃₃H₆₈ 464.53
17-Hexadecyltetratriacontane C₃₄H₇₀ Hexadecyl at C17 C₅₀H₁₀₂ 703.34

Key Observations :

  • Chain Length : Increasing the parent chain length (e.g., from C₃₀ to C₃₄) raises molecular weight and enhances van der Waals interactions, typically increasing melting points .
  • Branching : Methyl groups reduce symmetry, lowering melting points compared to linear alkanes. For example, 12,16-Dimethyltetratriacontane (C₃₆H₇₄) likely has a lower melting point than linear tetratriacontane (C₃₄H₇₀), though exact data is unavailable in the provided evidence .
  • Substituent Size : Bulkier groups like hexadecyl (C₁₆H₃₃) in 17-Hexadecyltetratriacontane significantly increase molecular weight (703.34 g/mol) and melting point (317 K) compared to methyl-substituted analogs .

Physical and Chemical Properties

Melting Points and Stability
  • 17-Hexadecyltetratriacontane : Melts at 317 K (44°C), attributed to its long hexadecyl substituent, which enhances intermolecular forces .
  • Inferred Trends :
    • Linear alkanes (e.g., n-tetratriacontane) generally melt at higher temperatures than branched isomers.
    • Symmetrical branching (e.g., central methyl groups) may marginally increase melting points compared to asymmetric branching, but this depends on substituent positions .

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